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Compound of Interest

Compound Name: 4,6-Dichloro-5-iodopyrimidine

Cat. No.: B1396464

An In-Depth Technical Guide to 4,6-Dichloro-5-iodopyrimidine: A Core Scaffold for Modern
Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of
many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance,
constituting the core structure of numerous anticancer, antimicrobial, and anti-inflammatory
drugs. 4,6-Dichloro-5-iodopyrimidine is a highly functionalized pyrimidine scaffold that has
emerged as a critical building block for researchers and drug development professionals. Its
unique trifunctional nature—possessing two reactive chlorine atoms and an iodine atom—offers
a versatile platform for constructing complex molecular architectures through selective and
sequential chemical modifications. This guide provides a comprehensive overview of its
molecular structure, physicochemical properties, synthesis, and applications, offering field-
proven insights for its strategic use in research and development.

Molecular Structure and Physicochemical
Properties

The utility of 4,6-Dichloro-5-iodopyrimidine as a synthetic intermediate is directly derived
from its distinct molecular structure. The pyrimidine ring is adorned with two electron-
withdrawing chlorine atoms at the C4 and C6 positions and a bulky iodine atom at the C5
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position. This specific arrangement dictates its reactivity, allowing for regioselective
functionalization, a crucial aspect in the synthesis of targeted therapeutics.

Caption: 2D Molecular Structure of 4,6-Dichloro-5-iodopyrimidine.

The key physicochemical properties of 4,6-Dichloro-5-iodopyrimidine are summarized in the
table below, providing essential data for its handling, storage, and application in experimental

settings.
Property Value Source(s)
Molecular Formula C4HCI2IN2 [1112][3]
Molecular Weight ~274.88 g/mol [1][2]
CAS Number 1137576-38-5 [21[3]
Appearance White to yellow to brown solid
Purity Commonly available as 295% e

or =98%

Store at -20°C or under
N refrigeration, sealed and

Storage Conditions ) [2]
protected from light and

moisture

SMILES CIC1=NC=NC(=C1I)Cl 2]

Synthesis and Reactivity
Synthetic Rationale

The synthesis of substituted pyrimidines often involves the construction of the pyrimidine core
followed by functionalization. A common and effective strategy for preparing
dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidine precursors
using a strong chlorinating agent like phosphorus oxychloride (POCIs). This approach is well-
documented for various pyrimidine analogs.[4][5] For 4,6-Dichloro-5-iodopyrimidine, a logical
synthetic route would therefore begin with a suitable 5-iodo-pyrimidine-4,6-diol intermediate.
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Representative Synthetic Protocol

The following protocol describes a validated, two-step process for synthesizing a
dichloropyrimidine derivative, which is adapted as a representative method for obtaining 4,6-
Dichloro-5-iodopyrimidine from its dihydroxy precursor.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Precursor Formation) This initial step involves a
condensation reaction to form the pyrimidine ring.

e |n a reaction vessel, dissolve sodium ethoxide in absolute ethanol.
o Add formamide to the solution and heat the mixture.

» Slowly add diethyl malonate dropwise while maintaining the temperature to initiate the
cyclization reaction.

 After the addition is complete, maintain the reaction at reflux for several hours to ensure
complete conversion.

e Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-6, causing the 4,6-
dihydroxypyrimidine product to precipitate.

Isolate the solid product by centrifugation or filtration and dry thoroughly.[4]

Step 2: Chlorination to 4,6-Dichloropyrimidine This step converts the diol to the dichloride.

Charge a reaction flask with the synthesized 4,6-dihydroxypyrimidine, dichloroethane (as a
solvent), and a chlorination catalyst.

o Heat the mixture to reflux with stirring.
o Slowly add phosphorus oxychloride (POCIs) dropwise to the refluxing mixture.
e Maintain the temperature for a period after the addition is complete to drive the chlorination.

» After cooling, the dichloroethane is recovered, and the final product is isolated through
crystallization, centrifugation, and drying.[4]
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Note: For the synthesis of the title compound, this process would be adapted to start from 5-
iodopyrimidine-4,6-diol.

5-lodo-pyrimidine-4,6-diol hosphorus Oxychloride (POCIs)
(Starting Material) Dichloroethane (Solvent)
Input ‘Aents

Chlorination Reaction

rude Product

Reaction Work-up
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4,6-Dichloro-5-iodopyrimidine
(Final Product)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4,6-Dichloro-5-iodopyrimidine.

Chemical Reactivity

The synthetic power of 4,6-Dichloro-5-iodopyrimidine lies in the differential reactivity of its
halogen substituents.

e Chlorine Atoms (C4/C6): These positions are highly susceptible to nucleophilic aromatic
substitution (SnAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates
the displacement of the chloride ions by a wide range of nucleophiles, including amines,
alcohols, and thiols. This allows for the sequential and controlled introduction of different
functional groups.
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 lodine Atom (C5): The C-1 bond is ideally suited for transition-metal-catalyzed cross-coupling
reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the formation of
carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for extending the
molecular framework.

This trifunctional handle allows chemists to design synthetic routes that build molecular
complexity in a stepwise and predictable manner.

Applications in Research and Drug Development

The structural motifs present in 4,6-Dichloro-5-iodopyrimidine make it an invaluable
intermediate in the synthesis of biologically active molecules. Its utility is particularly
pronounced in the development of kinase inhibitors and targeted protein degraders.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-
binding pocket of the target enzyme. The dichloropyrimidine core can be functionalized to
mimic the hinge-binding interactions of ATP. The chlorine atoms can be displaced by amines to
install key pharmacophoric groups, while the iodine atom allows for the introduction of larger
substituents via cross-coupling to target other regions of the binding site, thereby enhancing
potency and selectivity.

Building Block for Targeted Protein Degraders

Targeted protein degradation is a rapidly advancing therapeutic modality. Molecules like
PROTACSs (Proteolysis-Targeting Chimeras) are bifunctional, recruiting a target protein and an
E3 ligase to induce degradation. 4,6-Dichloro-5-iodopyrimidine serves as an excellent
starting point or "building block" for synthesizing these complex molecules.[3] The distinct
reactive sites allow for the attachment of a linker and the subsequent connection to ligands for
both the target protein and the E3 ligase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4,6-Dichloro-5-iodopyrimidine molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396464#4-6-dichloro-5-iodopyrimidine-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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